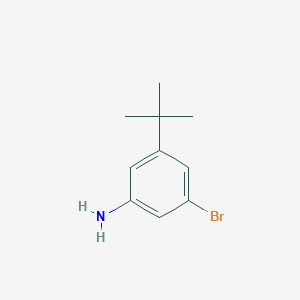

3-Bromo-5-(tert-butyl)aniline

Übersicht

Beschreibung

3-Bromo-5-(tert-butyl)aniline is a chemical compound with the molecular formula C10H14BrN . It has a molecular weight of 228.13 g/mol .

Synthesis Analysis

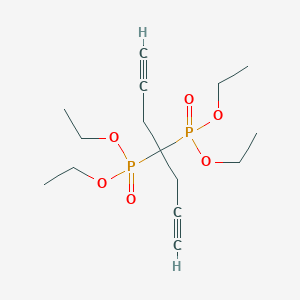

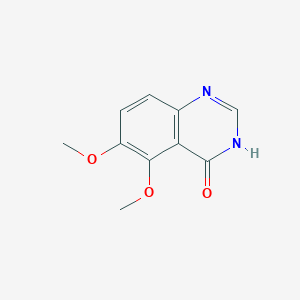

The synthesis of this compound involves several steps. One method involves the hydrolysis of the cyano group to provide the carboxamide 2 in 79% yield. The 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide (2) was then coupled successfully with the corresponding boro-nates or boronic acids via Suzuki Miyaura reaction under microwave heating .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H14BrN/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,12H2,1-3H3 .Chemical Reactions Analysis

The Sandmeyer reaction is one of the key reactions involved in the synthesis of this compound. This reaction is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 228.13 g/mol, a refractive index of n20/D 1.625 (lit.), a boiling point of 251 °C (lit.), a melting point of 15-18 °C (lit.), and a density of 1.58 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Synthesis Pathways : 3-Bromo-5-(tert-butyl)aniline derivatives have been synthesized through various methods. For instance, 2-(tert-Butyl-NNO-azoxy)aniline was prepared through selective reduction and its bromination yielded the corresponding para-bromo- and ortho, para-dibromoanilines (Churakov et al., 1994). Similarly, other complex compounds like bicyclic diacyloxy- and diazaselenuranes were synthesized using related brominated compounds (Selvakumar et al., 2011).

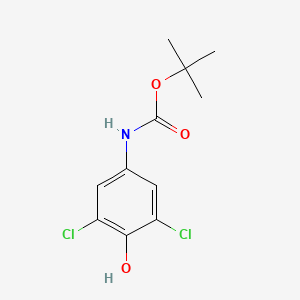

Chemical Reactions and Functionalizations : Various reactions and functionalizations involving this compound have been explored. For example, Pd-catalyzed synthesis of N-Boc-protected anilines from aryl bromides and tert-butyl carbamate was described, showcasing the utility of this compound in more complex chemical syntheses (Bhagwanth et al., 2009).

Applications in Material Science

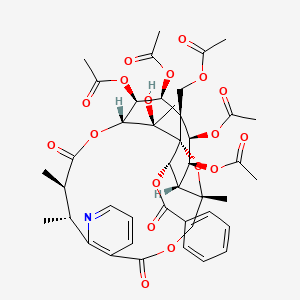

Ligand Synthesis and Metal Complex Formation : The compound has been used in the synthesis of ligands and metal complexes. For example, methylene-linked anilide-bis(aryloxide) ligands were synthesized using 2-bromo-5-tert-butyl-isophthalic acid dimethyl ester, highlighting its role in forming metal ligands and complexes (Ishida & Kawaguchi, 2014).

Catalysis and Polymerization : Novel catalysts based on nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties were synthesized, indicating its application in olefin polymerization and catalysis (Schmid et al., 2001).

Applications in Organic Synthesis

Radical Reactions and Synthesis : The compound has been involved in radical reactions, such as the synthesis of indoles and anilines using tert-butyl sulfinamide as an ammonia surrogate, demonstrating its versatility in organic synthesis (Prakash et al., 2011).

Alkylation and Functional Group Transformation : An example is the alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids, indicating its use in producing tert-butylanilines used in various industries (Yadav & Doshi, 2003).

Zukünftige Richtungen

The synthesis of 3-Bromo-5-(tert-butyl)aniline represents a simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . This suggests potential future directions in the development of new and efficient protocols for the synthesis of similar compounds.

Wirkmechanismus

Target of Action

Anilines, in general, are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Anilines are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The bromine and tert-butyl groups on the aniline ring may influence the compound’s reactivity and binding affinity.

Biochemical Pathways

Anilines can participate in various biochemical reactions, including those involving enzymes like cytochrome P450 .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism .

Result of Action

Anilines can cause various cellular effects, depending on their specific chemical structure and the cells they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-(tert-butyl)aniline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

3-bromo-5-tert-butylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYLAKKBPWAQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273725 | |

| Record name | 3-Bromo-5-(1,1-dimethylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156264-80-1 | |

| Record name | 3-Bromo-5-(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156264-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(1,1-dimethylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3243368.png)

![7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B3243369.png)